molecular formula C9H16O2 B8360692 Ethyl 2,4-dimethyl-2-pentenoate

Ethyl 2,4-dimethyl-2-pentenoate

Cat. No. B8360692
M. Wt: 156.22 g/mol
InChI Key: AAYYTNPAPOADFH-UHFFFAOYSA-N
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Patent
US07384906B2

Procedure details

A mixture of 2,4-dimethylpent-2-enoic acid ethyl ester (116 g, 742 mmol) and KOH 85% (147 g, 2.23 mol) in water/EtOH (1:1, 2.0 L) was refluxed for 1 d. The EtOH was stripped off on a rotary evaporator, and the remaining mixture was washed with Et2O. The combined ethereal washings were extracted with 2 N aq. NaOH (100 ml), and all aqueous solutions were combined. Under cooling with an ice/water bath, conc. aq. H3PO4 (200 ml) was added to adjust the combined aqueous solutions to pH 3, and the product was extracted with Et2O (200 ml). The ethereal solution was washed with water (200 ml) and brine (25 ml). After drying (Na2SO4), the solvent was evaporated in a rotary evaporator to furnish 94.2 g (99%) of 2,4-dimethyl-pent-2-enoic acid.
Quantity
116 g
Type
reactant
Reaction Step One
Name
Quantity
147 g
Type
reactant
Reaction Step One
Name
water EtOH
Quantity
2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:11])[C:5]([CH3:10])=[CH:6][CH:7]([CH3:9])[CH3:8])C.[OH-].[K+]>O.CCO>[CH3:10][C:5](=[CH:6][CH:7]([CH3:9])[CH3:8])[C:4]([OH:11])=[O:3] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
116 g
Type
reactant
Smiles
C(C)OC(C(=CC(C)C)C)=O
Name
Quantity
147 g
Type
reactant
Smiles
[OH-].[K+]
Name
water EtOH
Quantity
2 L
Type
solvent
Smiles
O.CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 d
Duration
1 d
CUSTOM
Type
CUSTOM
Details
The EtOH was stripped off on a rotary evaporator
WASH
Type
WASH
Details
the remaining mixture was washed with Et2O
EXTRACTION
Type
EXTRACTION
Details
The combined ethereal washings were extracted with 2 N aq. NaOH (100 ml)
TEMPERATURE
Type
TEMPERATURE
Details
Under cooling with an ice/water bath
ADDITION
Type
ADDITION
Details
conc. aq. H3PO4 (200 ml) was added
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with Et2O (200 ml)
WASH
Type
WASH
Details
The ethereal solution was washed with water (200 ml) and brine (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)=CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 94.2 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.